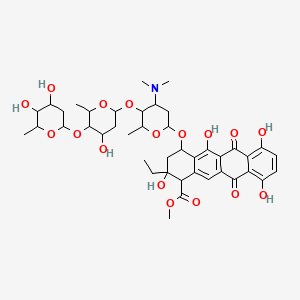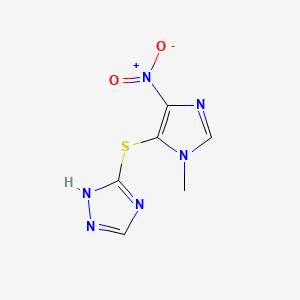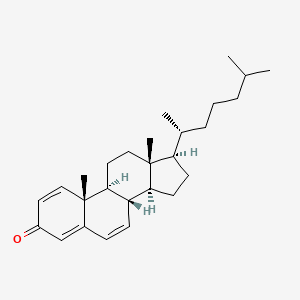
9-Fluorenylmethyl carbazate
Übersicht
Beschreibung
9-Fluorenylmethyl carbazate is a chemical compound with the molecular formula C15H14N2O2. It is primarily used as a derivatization reagent in high-performance liquid chromatography (HPLC) for the analysis of various steroids and carbohydrates . This compound is known for its high purity and stability, making it a valuable tool in analytical chemistry.
Wirkmechanismus
- Role : These aliphatic amines act as catalysts for decomposing parent molecules, resulting in an autocatalytic decomposition process .
- This autocatalytic transformation enhances the photosensitivity of base-sensitive materials, such as in photopolymer systems .
- Downstream effects include improved photosensitivity characteristics in the presence of a photobase generator .
- Impact on Bioavailability : Since 9-FMC is not used as a therapeutic drug, its bioavailability is not a critical concern .
- In photopolymer systems, it enhances the crosslinking of polymer chains, improving material properties .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
9-Fluorenylmethyl carbazate is known for its ability to derivatize progesterone and other 3-keto steroids for HPLC analysis . It interacts with enzymes and proteins involved in steroid metabolism, facilitating the detection and quantification of these biomolecules. The compound forms stable adducts with the target molecules, enhancing their fluorescence properties and enabling sensitive detection.
Cellular Effects
In cellular systems, this compound influences various cellular processes by binding to specific receptors and enzymes . It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein function and cellular responses, making it a valuable tool for studying cellular mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to target biomolecules through hydrazone formation . This interaction can inhibit or activate enzymes, depending on the specific target. The compound’s ability to form stable adducts with biomolecules also allows it to alter gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable under refrigerated conditions but may degrade at higher temperatures. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro experiments where it is used to label and track biomolecules.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . At low doses, the compound is generally well-tolerated and can be used to study metabolic pathways and cellular processes. At high doses, it may exhibit toxic effects, including alterations in liver and kidney function. These dosage-dependent effects highlight the importance of careful dosing in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to steroid metabolism . It interacts with enzymes such as hydrolases and oxidoreductases, influencing the metabolic flux and levels of metabolites. The compound’s role in these pathways makes it a valuable tool for studying metabolic processes and identifying potential biomarkers.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It is often directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with target proteins and enzymes. This localization is crucial for its function and effectiveness in biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethyl carbazate typically involves the reaction of fluorenylmethyl chloroformate with hydrazine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Fluorenylmethyl chloroformate} + \text{Hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Fluorenylmethyl carbazate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted carbazates .
Wissenschaftliche Forschungsanwendungen
9-Fluorenylmethyl carbazate has a wide range of applications in scientific research:
Chemistry: It is used as a derivatization reagent in HPLC for the analysis of steroids and carbohydrates.
Biology: It is employed in the labeling of biomolecules for fluorescence detection.
Medicine: It is used in the analysis of pharmaceutical compounds.
Industry: It is utilized in the quality control of various chemical products.
Vergleich Mit ähnlichen Verbindungen
- Benzyl carbazate
- Ethyl carbazate
- tert-Butyl carbazate
Comparison: 9-Fluorenylmethyl carbazate is unique due to its high stability and efficiency as a derivatization reagent. Compared to other carbazates, it provides better fluorescence and UV detection capabilities, making it more suitable for sensitive analytical applications .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-aminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-17-15(18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCGPEUVGHDMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189168 | |
| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-51-9 | |
| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Fluorenylmethyl carbazate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 9-fluorenylmethyl carbazate useful in characterizing saccharidic polymers?
A: this compound (Fmoc) acts as a labeling agent for polymers, facilitating their analysis. [] This is particularly helpful when studying saccharidic polymers synthesized via living cationic polymerization. By attaching Fmoc to the end of these polymers, researchers can employ techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) for detailed characterization. [] This approach helps determine the polymer's molecular weight, distribution, and identify any side reactions that might have occurred during synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)












